Cas no 1805050-31-0 (3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol)

3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol is a fluorinated and iodinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. The presence of difluoromethyl and fluoro substituents enhances its metabolic stability and bioavailability, while the iodine moiety offers versatility for further functionalization via cross-coupling reactions. The hydroxymethyl group at the 2-position provides a reactive handle for derivatization, enabling the synthesis of more complex structures. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, given its balanced lipophilicity and electronic properties. Its well-defined reactivity profile makes it a useful intermediate in targeted synthesis.
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol structure
1805050-31-0 structure
商品名:3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
CAS番号:1805050-31-0
MF:C7H5F3INO
メガワット:303.020384550095
CID:4806323

3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
    • インチ: 1S/C7H5F3INO/c8-4-1-3(6(9)10)5(2-13)12-7(4)11/h1,6,13H,2H2
    • InChIKey: QJOZJBILOOQTAO-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(C(F)F)C(CO)=N1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029036125-500mg
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
1805050-31-0 95%
500mg
$1,853.50 2022-04-01
Alichem
A029036125-250mg
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
1805050-31-0 95%
250mg
$1,038.80 2022-04-01
Alichem
A029036125-1g
3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol
1805050-31-0 95%
1g
$2,923.95 2022-04-01

3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanol 関連文献

3-(Difluoromethyl)-5-fluoro-6-iodopyridine-2-methanolに関する追加情報

3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol: A Promising Pyridine Derivative with Multifaceted Applications in Medicinal Chemistry

3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol, with the CAS number 1805050-31-0, represents a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. This pyridine-based molecule features a combination of fluorine and iodine atoms, which endows it with distinct physicochemical properties and potential biological activities. Recent advancements in synthetic methodologies and pharmacological profiling have further highlighted its importance as a versatile scaffold for drug discovery. The integration of multiple halogen atoms in its framework, including 5-fluoro, 6-iodo, and 3-(difluoromethyl) groups, creates a complex yet highly tunable molecular architecture that can be strategically modified to target specific biological pathways.

Recent studies have demonstrated that the 5-fluoro substituent in this compound plays a critical role in modulating its metabolic stability and protein-binding affinity. The 6-iodo group, on the other hand, contributes to the molecule's electrophilic properties, which may be exploited in the development of prodrugs or targeted therapies. The presence of 3-(difluoromethyl) introduces additional steric and electronic effects, potentially influencing the compound's interaction with enzyme active sites or receptor binding pockets. These structural features collectively position 3-(Difluoromyethyl)-5-Fluoro-6-Iodopyridine-2-Methanol as a promising candidate for the design of novel therapeutics, particularly in the treatment of cancers and neurodegenerative disorders.

One of the most significant breakthroughs in recent research involves the application of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol as a scaffold for the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against the EGFR (Epidermal Growth Factor Receptor) kinase, a key target in the treatment of non-small cell lung cancer (NSCLC). The study highlighted the importance of the 5-fluoro and 6-iodo groups in enhancing the compound's selectivity for the EGFR kinase over other tyrosine kinases. This finding underscores the potential of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol as a lead compound for the design of more effective and selective kinase inhibitors.

In addition to its role in kinase inhibition, the 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol scaffold has shown promise in the development of small molecule modulators for neurodegenerative diseases. A 2024 preclinical study published in ACS Chemical Neuroscience explored the potential of this compound in targeting the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's disease. The study found that the 5-fluoro and 6-iodo substituents significantly enhanced the compound's ability to disrupt amyloid-beta fibril formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions. These findings highlight the versatility of the compound's structure in addressing diverse biological targets.

The synthesis of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol has been a subject of intense research, with recent advances in catalytic methodologies enabling more efficient and scalable production. A 2023 paper in Organic Letters described a novel asymmetric synthesis route that utilizes a combination of transition metal-catalyzed cross-coupling reactions and selective fluorination techniques. This approach allows for the precise introduction of the 3-(difluoromethyl) and 5-fluoro groups, while maintaining the integrity of the 6-iodo substituent. Such synthetic strategies are critical for the development of this compound as a building block for drug discovery, as they enable the rapid generation of a wide range of derivatives with tailored biological activities.

From a pharmacological standpoint, the 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol scaffold offers several advantages. The presence of multiple halogen atoms enhances the compound's lipophilicity, which is essential for crossing the blood-brain barrier in neurodegenerative disease applications. Additionally, the introduction of the 5-fluoro group has been shown to improve the compound's metabolic stability, reducing the risk of rapid degradation in vivo. These properties make the compound particularly attractive for the development of oral therapeutics, as they can significantly improve bioavailability and therapeutic efficacy.

The potential applications of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol extend beyond traditional small molecule drug development. Recent computational studies have explored its use as a probe molecule for drug-target interactions. A 2023 study published in Chemical Science utilized molecular docking simulations to predict the binding affinity of this compound with various protein targets, including the SARS-CoV-2 main protease. The results suggested that the 6-iodo group plays a crucial role in stabilizing the compound's interaction with the protease, highlighting its potential as a lead compound for the development of antiviral agents. These findings underscore the broad applicability of the compound's structure in addressing emerging therapeutic challenges.

Despite its promising properties, the development of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol as a therapeutic agent faces several challenges. One of the primary concerns is the potential for off-target effects due to the presence of multiple halogen atoms. While these groups contribute to the compound's biological activity, they may also increase the risk of unintended interactions with other proteins or receptors. To mitigate this risk, researchers have focused on optimizing the compound's structure through systematic chemical modifications, such as the introduction of additional functional groups or the alteration of substituent positions. These efforts aim to enhance the compound's selectivity and reduce potential side effects.

In conclusion, 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol represents a structurally unique and highly versatile compound with significant potential in medicinal chemistry. Its combination of fluorine and iodine atoms, along with the strategic placement of the 3-(difluoromethyl) group, provides a robust scaffold for the development of novel therapeutics targeting a wide range of diseases. Recent advances in synthetic methodologies and pharmacological profiling have further enhanced its appeal as a lead compound for drug discovery. As research in this area continues to evolve, the compound is poised to play a pivotal role in the development of more effective and selective therapies for complex diseases.

The ongoing exploration of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol highlights the importance of interdisciplinary approaches in modern drug discovery. By integrating synthetic chemistry, computational modeling, and pharmacological testing, researchers are uncovering new opportunities to harness the unique properties of this compound for therapeutic applications. As the field of medicinal chemistry continues to advance, the potential of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol is expected to grow, offering promising solutions to some of the most challenging medical conditions.

Looking ahead, the continued development of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol will likely focus on expanding its therapeutic applications and improving its pharmacological profile. This includes the exploration of its potential in combination therapies, where it may be used alongside other drugs to enhance treatment outcomes. Additionally, the compound's role in the development of personalized medicine is an area of growing interest, as its structure may be tailored to meet the specific needs of individual patients. These advancements underscore the enduring significance of this compound in the quest for innovative and effective therapeutic solutions.

As the scientific community continues to uncover new insights into the properties and applications of 3-(Difluoromethyl)-5-Fluoro-6-Iodopyridine-2-Methanol, its impact on medicinal chemistry is expected to expand further. The compound's unique structure and functional groups position it as a valuable tool for the design of next-generation therapeutics, offering exciting possibilities for the treatment of diseases that have long posed significant challenges. With ongoing research and technological advancements, the potential of this compound is set to be realized in ways that could transform the landscape of modern medicine.

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